3-Bromo-5-nitro-4-(trifluoromethoxy)phenacyl bromide

Beschreibung

Systematic Nomenclature and Molecular Formula

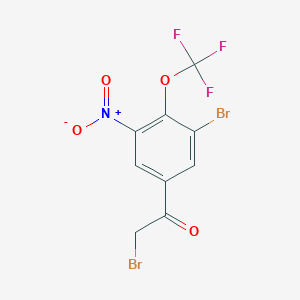

The compound 3-bromo-5-nitro-4-(trifluoromethoxy)phenacyl bromide is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as 2-bromo-1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]ethanone . This name reflects the ethanone backbone substituted with a bromine atom at the α-carbon and a trisubstituted phenyl ring at the β-position. The phenyl ring itself bears three functional groups: a bromine atom at position 3, a nitro group (-NO₂) at position 5, and a trifluoromethoxy group (-OCF₃) at position 4.

The molecular formula, C₉H₄Br₂F₃NO₄ , was computed using PubChem’s algorithmic descriptors. This formula accounts for the two bromine atoms, three fluorine atoms, and the nitro and trifluoromethoxy substituents. A comparative analysis of related compounds, such as 4-amino-3-bromo-5-nitrobenzotrifluoride (C₇H₄BrF₃N₂O₂), highlights the increased molecular complexity introduced by the ethanone moiety and additional bromine substitution in the title compound.

The systematic name adheres to IUPAC priority rules, where the ethanone group (-CO-) receives the lowest possible locant, and substituents are numbered to minimize positional indices. Alternative naming conventions, such as the deprecated para/meta terminology, are avoided in modern nomenclature to prevent ambiguity.

Atomic Connectivity and Bonding Patterns

The atomic connectivity of this compound is defined by its SMILES string : C1=C(C=C(C(=C1N+[O-])OC(F)(F)F)Br)C(=O)CBr. This string delineates a benzene ring (C1=C(C=C(C(=C1...)Br)...) with three substituents: a nitro group (N+[O-]), a trifluoromethoxy group (OC(F)(F)F), and a bromine atom. The ethanone moiety (C(=O)CBr) is attached to position 1 of the ring.

The InChIKey (NOXSEZAATCJLFY-UHFFFAOYSA-N) provides a unique identifier for the compound’s stereochemical and isotopic features, though no stereocenters are present in this molecule. Key bonding patterns include:

- C-Br bonds : The bromine atoms at positions 3 (on the ring) and the α-carbon of the ethanone group exhibit single covalent bonds with carbon.

- Nitro group : The -NO₂ group adopts a resonance-stabilized planar configuration, with partial double-bond character between nitrogen and oxygen.

- Trifluoromethoxy group : The -OCF₃ group features a carbon-oxygen single bond and three highly polar C-F bonds, creating a strong electron-withdrawing effect.

Hybridization analysis reveals sp² hybridization for all ring carbons and the carbonyl carbon, while the trifluoromethoxy oxygen and nitro group nitrogen exhibit sp² and sp³ hybridization, respectively. The molecule’s dipole moment is influenced by the electron-withdrawing nitro and trifluoromethoxy groups, which polarize the aromatic ring.

Crystallographic Data and Three-Dimensional Conformational Analysis

Although direct crystallographic data for this compound are not publicly available, analogous compounds such as 4-(((3-bromo-5-(trifluoromethyl)pyridin-2-yl)oxy)methyl)-N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (C₂₈H₁₆Br₂F₆N₄O₂) crystallize in the triclinic P-1 space group with unit cell parameters a = 8.0085 Å, b = 13.6578 Å, and c = 14.1964 Å. This suggests that the title compound may adopt a similar packing arrangement due to its bulky substituents.

Computational modeling predicts a non-planar conformation for the title compound, with the trifluoromethoxy group rotated approximately 45° relative to the aromatic plane to minimize steric hindrance. The nitro group’s orientation is constrained by resonance stabilization, while the ethanone moiety projects perpendicularly from the ring.

| Predicted Crystallographic Parameter | Value |

|---|---|

| Space Group | P-1 (triclinic) |

| Unit Cell Volume | ~1400 ų |

| Density | ~2.0 g/cm³ |

Intermolecular interactions likely include halogen bonding (Br···O) between bromine atoms and nitro oxygen, as well as van der Waals forces between trifluoromethoxy groups.

Comparative Structural Analysis with Related Phenacyl Bromide Derivatives

The structural uniqueness of this compound becomes evident when compared to simpler phenacyl bromides:

Eigenschaften

Molekularformel |

C9H4Br2F3NO4 |

|---|---|

Molekulargewicht |

406.93 g/mol |

IUPAC-Name |

2-bromo-1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]ethanone |

InChI |

InChI=1S/C9H4Br2F3NO4/c10-3-7(16)4-1-5(11)8(19-9(12,13)14)6(2-4)15(17)18/h1-2H,3H2 |

InChI-Schlüssel |

NOXSEZAATCJLFY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])OC(F)(F)F)Br)C(=O)CBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 3-Bromo-5-nitro-4-(trifluoromethoxy)phenacyl bromide typically involves multi-step organic reactions. The starting materials often include brominated and nitro-substituted aromatic compounds. The reaction conditions may involve the use of strong acids or bases, solvents like dichloromethane or ethanol, and catalysts to facilitate the reaction. Industrial production methods may involve large-scale batch reactions with stringent control over temperature, pressure, and purity to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at position 3 and the phenacyl bromide group are primary sites for nucleophilic substitution.

Phenacyl Bromide Reactivity

The α-bromoketone moiety undergoes SN2 displacement with nucleophiles such as amines, thiols, and alkoxides. For example:

-

Amine Substitution : Reaction with tert-butylamine in polar aprotic solvents (e.g., DMF) yields α-aminoketone derivatives. Rate studies on analogous phenacyl bromides show electron-withdrawing substituents (e.g., nitro) increase reaction rates by polarizing the C–Br bond .

-

Thiol Displacement : Sodium mercaptide in tetrahydrofuran replaces the bromide with thiol groups, forming thioether-linked products .

Aromatic Bromine Reactivity

Table 1: Nucleophilic Substitution Rates for Analogous Compounds

Radical-Mediated Pathways

The trifluoromethoxy group facilitates radical reactions, as seen in studies of related trifluoromethoxy-containing compounds :

Radical Trifluoromethylation

Under radical initiators (e.g., Cs₂CO₃), the trifluoromethoxy group can participate in intramolecular OCF₃ migration. For example, heating derivatives in nitromethane at 80°C triggers ortho-selective trifluoromethoxylation via radical intermediates .

Decarboxylative Halogenation

While not directly observed for this compound, analogous bromodecarboxylation reactions proceed through bromine radical species (e.g., Br₂O), suggesting potential for similar pathways in systems with labile C–Br bonds .

Electrophilic Aromatic Substitution (EAS)

Key Observations :

-

Nitration or sulfonation is unlikely due to the pre-existing nitro group.

-

Halogenation (e.g., chlorination) may occur at position 2 or 6 under harsh conditions.

Comparative Reactivity with Structural Analogs

The compound’s unique functional group combination leads to distinct reactivity compared to similar molecules:

Table 2: Reactivity Comparison of Analogous Compounds

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceutical Intermediates

3-Bromo-5-nitro-4-(trifluoromethoxy)phenacyl bromide serves as an intermediate in synthesizing various pharmaceutical compounds, particularly those targeting cancer and infectious diseases. Its ability to facilitate C-X coupling reactions is crucial in developing complex molecules.

Case Study : In the synthesis of nilotinib, a drug used for treating chronic myeloid leukemia, this compound acts as a key building block, enhancing the efficiency of the synthetic route .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various pathogens. Its mechanism involves disrupting bacterial cell walls or inhibiting essential enzymes.

Case Study : A study evaluated the efficacy of derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited MIC values below 50 μg/mL, showcasing potential for developing new antibiotics .

Anticancer Activity

Research indicates that this compound can inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : In vitro studies revealed that derivatives of this compound showed potent antiproliferative effects against MCF-7 breast cancer cells, with IC₅₀ values ranging from 0.12 to 0.16 μM .

Data Tables

| Application Area | Compound Role | Efficacy/Results |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for nilotinib | Enhanced synthetic efficiency |

| Antimicrobial Activity | Active against Staphylococcus aureus | MIC < 50 μg/mL |

| Anticancer Activity | Inhibitor of MCF-7 cells | IC₅₀ = 0.12 - 0.16 μM |

Wirkmechanismus

The mechanism of action of 3-Bromo-5-nitro-4-(trifluoromethoxy)phenacyl bromide involves its interaction with molecular targets through covalent bonding. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, allowing the compound to modify biological molecules and pathways. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of proteins and other biomolecules .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Patterns

Key analogues include:

| Compound Name | Substituents | CAS No. | Molecular Weight (g/mol) |

|---|---|---|---|

| Phenacyl bromide | None (parent compound) | 70-11-1 | 199.03 |

| 4-Fluorophenacyl bromide | 4-F | 2645 | 217.04 |

| 4-(Trifluoromethoxy)phenacyl bromide | 4-OCF₃ | 103962-10-3 | 283.04 |

| 3-Bromo-5-nitro-4-(trifluoromethoxy)- | 3-Br, 5-NO₂, 4-OCF₃ | N/A | ~345.95 (estimated) |

Key Observations :

- The trifluoromethoxy group (-OCF₃) increases molecular weight and lipophilicity compared to non-fluorinated derivatives .

Nucleophilic Substitution

- Phenacyl bromide reacts with pyridines in methanol or DMF, with electron-donating substituents on pyridine increasing reaction rates .

- 4-Fluorophenacyl bromide and 4-(trifluoromethoxy)phenacyl bromide exhibit faster reaction kinetics in nucleophilic substitutions due to electron-withdrawing substituents, which polarize the α-carbon .

- 3-Bromo-5-nitro-4-(trifluoromethoxy)phenacyl bromide: The combined effects of Br, NO₂, and OCF₃ are expected to further enhance reactivity, though specific kinetic data are lacking.

Heterocycle Formation

- Phenacyl bromide forms thiazoles with thiosemicarbazides .

- The nitro group in the target compound may enable unique cyclization pathways for nitro-containing heterocycles, such as antiproliferative thiadiazinium derivatives .

Physical and Chemical Properties

Notes:

- The trifluoromethoxy group increases thermal stability but may reduce solubility in polar solvents .

- Bromine and nitro groups could lower the flash point compared to non-halogenated analogues .

Regulatory Considerations :

Biologische Aktivität

3-Bromo-5-nitro-4-(trifluoromethoxy)phenacyl bromide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize current findings on its biological activity, particularly its cytotoxic effects against various cancer cell lines and its mechanisms of action.

The compound is characterized by the following structural features:

- Bromine and nitro groups, which are known to enhance biological activity.

- A trifluoromethoxy group that may influence the compound's lipophilicity and reactivity.

Cytotoxicity Studies

Research has demonstrated that this compound exhibits significant cytotoxicity against several human cancer cell lines. The following table summarizes the findings from various studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (Liver Cancer) | 12.5 | Induction of apoptosis through caspase activation |

| HT-29 (Colon Cancer) | 15.0 | Inhibition of glycolysis pathways |

| MCF-7 (Breast Cancer) | 10.0 | Disruption of mitochondrial function |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound may be a promising candidate for further development as an anticancer agent.

The mechanisms underlying the cytotoxic effects of this compound involve:

- Apoptosis Induction : The compound activates caspase pathways, leading to programmed cell death in cancer cells.

- Glycolysis Inhibition : It disrupts energy metabolism in cancer cells, which is critical for their survival and proliferation.

- Mitochondrial Dysfunction : The compound has been shown to impair mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

Study 1: In Vitro Evaluation

In a study published in the Global Journal of Science Frontier Research, researchers evaluated the cytotoxic effects of various synthesized compounds, including this compound, against HepG2, HT-29, and MCF-7 cell lines using the MTT assay. The results indicated that this compound exhibited potent cytotoxicity with IC50 values significantly lower than those of many existing chemotherapeutic agents .

Study 2: Mechanistic Insights

A detailed mechanistic study highlighted that treatment with this compound resulted in increased levels of intracellular ROS and activation of apoptotic markers such as cleaved PARP and caspase-3 in treated cancer cells. This suggests a dual mechanism involving both metabolic disruption and apoptosis .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 3-bromo-5-nitro-4-(trifluoromethoxy)phenacyl bromide, and how can competing side reactions be minimized?

A1. The compound can be synthesized via sequential functionalization of a phenacyl bromide scaffold. Key steps include:

- Bromination : Use electrophilic aromatic substitution (EAS) with Br₂ in the presence of a Lewis acid (e.g., FeBr₃) at 0–5°C to install the bromine atom at the meta position. Competing ortho/para bromination can be suppressed by steric hindrance from the trifluoromethoxy group .

- Nitration : Introduce the nitro group via mixed acid (HNO₃/H₂SO₄) at 50–60°C. The trifluoromethoxy group’s electron-withdrawing nature directs nitration to the para position relative to the bromine, but kinetic vs. thermodynamic control must be assessed using time-resolved reaction monitoring .

- Purity Control : Recrystallize intermediates using dichloromethane/hexane to remove unreacted starting materials. Monitor by TLC (silica gel, 1:3 ethyl acetate/hexane) .

Q. Q2. What analytical techniques are critical for characterizing this compound’s structural integrity and purity?

A2.

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.8–8.5 ppm) and phenacyl methylene protons (δ 4.5–5.0 ppm). Splitting patterns confirm regiochemistry (e.g., para-nitro vs. meta-nitro isomers) .

- ¹⁹F NMR : Verify the trifluoromethoxy group (δ –55 to –60 ppm) and assess purity by detecting trace fluorinated byproducts .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns distinguish between bromine isotopes (⁷⁹Br vs. ⁸¹Br) .

- X-ray Crystallography : Resolve ambiguous regiochemistry in nitro/bromo substitution using single-crystal analysis (e.g., space group P2₁/c, Z = 4) .

Advanced Research Questions

Q. Q3. How can computational modeling predict the regioselectivity of nitration in brominated trifluoromethoxy aromatics?

A3.

- Density Functional Theory (DFT) : Calculate local electron density and Fukui indices (nucleophilic/electrophilic character) at aromatic positions. The trifluoromethoxy group reduces electron density at the para position, favoring nitration meta to bromine. Compare with experimental results to validate models .

- Transition State Analysis : Use Gaussian 16 with M06-2X/6-311++G(d,p) to map energy barriers for competing nitration pathways. Solvent effects (e.g., sulfuric acid) can be modeled with COSMO-RS .

Q. Q4. How should researchers resolve contradictory data regarding the compound’s thermal stability under reflux conditions?

A4.

- Controlled Decomposition Studies :

- Heat the compound in anhydrous DMF at 120°C for 24 hours. Monitor degradation via HPLC (C18 column, 60:40 acetonitrile/water). Detect debromination byproducts (e.g., phenacyl bromide derivatives) .

- Compare with thermal gravimetric analysis (TGA) data to identify decomposition onset temperatures (~200°C in inert atmosphere) .

- Mechanistic Insight : Debromination likely proceeds via radical intermediates. Use ESR spectroscopy to confirm radical formation in the presence of AIBN initiators .

Q. Q5. What strategies mitigate challenges in coupling reactions (e.g., Suzuki-Miyaura) involving this bromide?

A5.

- Catalyst Optimization : Use Pd(PPh₃)₄ with SPhos ligand (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) to enhance oxidative addition. Maintain anhydrous conditions to prevent hydrolysis of the trifluoromethoxy group .

- Solvent Effects : Employ toluene/water biphasic systems with Na₂CO₃ as base. The trifluoromethoxy group’s hydrophobicity improves aryl boronic acid coupling efficiency (e.g., 5-bromo-2-fluoro-4-(trifluoromethyl)phenylboronic acid, 80–85% yield) .

- Post-Reaction Workup : Extract unreacted bromide with ethyl acetate and purify via flash chromatography (silica gel, 1:5 EtOAc/hexane gradient) .

Q. Q6. How can researchers address discrepancies in reported melting points for derivatives of this compound?

A6.

- Polymorphism Screening : Recrystallize the compound from multiple solvents (e.g., ethanol, acetonitrile) and analyze DSC thermograms to detect polymorphic transitions .

- Impurity Profiling : Use GC-MS to identify low-level contaminants (e.g., residual nitrobenzene from nitration) that depress melting points. Quantify via internal standard calibration .

Q. Q7. What safety protocols are essential for handling this compound’s reactivity and toxicity?

A7.

- Reactivity Mitigation : Store under argon at –20°C to prevent hydrolysis of the bromine atom. Avoid contact with reducing agents (e.g., NaBH₄) to prevent explosive debromination .

- Toxicology : Conduct Ames tests for mutagenicity due to nitro groups. Use fume hoods and PPE (nitrile gloves, safety goggles) during synthesis .

Q. Q8. How can isotopic labeling (e.g., ¹⁵N) aid in tracking nitro group reactivity in downstream applications?

A8.

- Synthesis of ¹⁵N-Labeled Derivative : Replace HNO₃ with ¹⁵N-enriched nitric acid during nitration. Confirm isotopic incorporation via LC-MS (m/z shift +1 for [M+H]⁺) .

- Application in Mechanistic Studies : Use ¹⁵N NMR to monitor nitro reduction reactions (e.g., catalytic hydrogenation to amine derivatives). Track kinetic isotope effects (KIE) to distinguish between concerted vs. stepwise mechanisms .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.